molecular formula C14H18ClNO4 B14413998 6-(5-Chloro-2-methoxybenzamido)hexanoic acid CAS No. 87262-53-1

6-(5-Chloro-2-methoxybenzamido)hexanoic acid

Cat. No.: B14413998
CAS No.: 87262-53-1
M. Wt: 299.75 g/mol
InChI Key: KJEINGCIAFNCCN-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxybenzamido)hexanoic acid is an organic compound that features a benzamide group substituted with a chlorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid typically involves the reaction of 5-chloro-2-methoxybenzoic acid with hexanoic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxybenzamido)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 6-(5-Hydroxy-2-methoxybenzamido)hexanoic acid.

    Reduction: Formation of 6-(5-Chloro-2-methoxybenzylamino)hexanoic acid.

    Substitution: Formation of 6-(5-Methoxy-2-methoxybenzamido)hexanoic acid.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Chloro-2-methoxybenzamido)hexanoic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

87262-53-1

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

6-[(5-chloro-2-methoxybenzoyl)amino]hexanoic acid

InChI

InChI=1S/C14H18ClNO4/c1-20-12-7-6-10(15)9-11(12)14(19)16-8-4-2-3-5-13(17)18/h6-7,9H,2-5,8H2,1H3,(H,16,19)(H,17,18)

InChI Key

KJEINGCIAFNCCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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